molecular formula C12H19NO3 B3368084 4-(2-Amino-2-methylpropyl)phenol acetic acid CAS No. 204592-23-4

4-(2-Amino-2-methylpropyl)phenol acetic acid

Cat. No. B3368084
CAS RN: 204592-23-4
M. Wt: 225.28 g/mol
InChI Key: OSLYXCKFGQEMTK-UHFFFAOYSA-N
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Description

“4-(2-Amino-2-methylpropyl)phenol acetic acid” is a chemical compound with the CAS number 204592-23-4 . It has a phenol group attached to an acetic acid moiety through a carbon chain containing an amino and a methyl group . It has potential applications in pharmaceuticals, medicine (anti-inflammatory and analgesic drugs), and industrial uses as a chemical intermediate or reagent in organic synthesis .


Molecular Structure Analysis

The molecular formula of “4-(2-Amino-2-methylpropyl)phenol acetic acid” is C12H17NO2 . It has a molecular weight of 207.26900 . The structure consists of a phenol group attached to an acetic acid moiety through a carbon chain containing an amino and a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Amino-2-methylpropyl)phenol acetic acid” include a molecular weight of 207.26900 , and a molecular formula of C12H17NO2 . Unfortunately, specific information on its density, boiling point, melting point, and flash point are not available .

Future Directions

The potential applications of “4-(2-Amino-2-methylpropyl)phenol acetic acid” in pharmaceuticals, medicine (anti-inflammatory and analgesic drugs), and industrial uses as a chemical intermediate or reagent in organic synthesis suggest that it could be a subject of future research and development .

properties

IUPAC Name

acetic acid;4-(2-amino-2-methylpropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.C2H4O2/c1-10(2,11)7-8-3-5-9(12)6-4-8;1-2(3)4/h3-6,12H,7,11H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLYXCKFGQEMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620162
Record name Acetic acid--4-(2-amino-2-methylpropyl)phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-2-methylpropyl)phenol acetic acid

CAS RN

204592-23-4
Record name Acetic acid--4-(2-amino-2-methylpropyl)phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A one-gallon high-pressure reactor was charged with 4(2-methyl-2-nitropropyl)phenol (120 g, 614 mmol), HOAc (35.2 mL, 614 mmol), 5% Palladium on carbon (24 g) wetted with 2B3 EtOH (60 mL), and MeOH (1230 mL). The mixture was heated to 50° C. with agitation (600 rpm), and the reactor was purged with N2 and pressurized to 50 psi with H2. After 15.5 h the reactor was purged with N2, and the cooled mixture was filtered. The filter cake was washed with MeOH and the filtrate was concentrated to 514 g of slurry on a rotary evaporator. To this slurry was added EtOAc (2 L) with vigorous agitation. After stirring for 1 h, the resulting crystals were filtered and washed with a small amount of EtOAc. The product was dried overnight in a 45° C. vacuum oven to yield 118.83 g (86%) of product as small white needles (mp 211°-216° C. dec). This material was 99% pure by HPLC analysis, and while another 9.00 g of material was obtained from the mother liquor it was found to be only 88% pure.
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
35.2 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
1230 mL
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

A one-gallon high-pressure reactor was charged with 4(2-methyl-2-nitropropyl)phenol (120 g, 614 mmol), HOAC (35.2 mL, 614 mmol), 5% Palladium on carbon (24 g) wetted with 2B3 EtOH (60 mL), and MeOH (1230 mL). The mixture was heated to 50° C. with agitation (600 rpm), and the reactor was purged with N2 and pressurized to 50 psi with H2. After 15.5 h the reactor was purged with N2, and the cooled mixture was filtered. The filter cake was washed with MeOH and the filtrate was concentrated to 514 g of slurry on a rotary evaporator. To this slurry was added EtOAc (2 L) with vigorous agitation. After stirring for 1 h, the resulting crystals were filtered and washed with a small amount of EtOAc. The product was dried overnight in a 45° C. vacuum oven to yield 118.83 g (86%) of product as small white needles (mp 211-216° C. dec). This material was 99% pure by HPLC analysis, and while another 9.00 g of material was obtained from the mother liquor it was found to be only 88% pure.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
1230 mL
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods III

Procedure details

A one-gallon high-pressure reactor was charged with 4(2-methyl-2-nitropropyl)phenol (120 g, 614 mmol), HOAc (35.2 mL, 614 mmol), 5% Palladium on carbon (24 g) wetted with 2Bβ3EtOH (60 mL), and MeOH (1230 mL). The mixture was heated to 50° C. with agitation (600 rpm), and the reactor was purged with N2 and pressurized to 50 psi with H2. After 15.5 h the reactor was purged with N2, and the cooled mixture was filtered. The filter cake was washed with MeOH and the filtrate was concentrated to 514 g of slurry on a rotary evaporator. To this slurry was added EtOAc (2 L) with vigorous agitation. After stirring for 1 h, the resulting crystals were filtered and washed with a small amount of EtOAc. The product was dried overnight in a 45° C. vacuum oven to yield 118.83 g (86%) of product as small white needles (mp 211°-216° C. dec). This material was 99% pure by HPLC analysis, and while another 9.00 g of material was obtained from the mother liquor it was found to be only 88 % pure.
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
35.2 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
catalyst
Reaction Step One
Name
Quantity
1230 mL
Type
solvent
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Amino-2-methylpropyl)phenol acetic acid
Reactant of Route 2
4-(2-Amino-2-methylpropyl)phenol acetic acid
Reactant of Route 3
4-(2-Amino-2-methylpropyl)phenol acetic acid
Reactant of Route 4
4-(2-Amino-2-methylpropyl)phenol acetic acid
Reactant of Route 5
4-(2-Amino-2-methylpropyl)phenol acetic acid
Reactant of Route 6
4-(2-Amino-2-methylpropyl)phenol acetic acid

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